Flizasertib - 2268739-68-8

Flizasertib

Catalog Number: EVT-10987961
CAS Number: 2268739-68-8
Molecular Formula: C15H14FN3O
Molecular Weight: 271.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Flizasertib belongs to the class of phenylpyrazalopyrimidine derivatives. It is synthesized through a series of chemical reactions that modify its molecular structure to enhance its efficacy as a kinase inhibitor. The compound's classification as a protein kinase inhibitor positions it within a broader category of anticancer agents that aim to interfere with specific enzymatic activities essential for tumor progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of Flizasertib involves multiple steps, typically starting with the formation of pyrazolopyrimidine scaffolds. The following outlines the general synthetic pathway:

  1. Formation of Pyrazolopyrimidine: The initial step usually involves the reaction of substituted purines with various reagents in a controlled environment, often utilizing potassium carbonate as a base in dimethylformamide.
  2. Bromoacetone Substitution: The N1 position of the pyrazolopyrimidine is substituted with bromoacetone, leading to the formation of intermediate compounds. This step is crucial for introducing functional groups that enhance biological activity.
  3. Purification: The final products are purified using techniques such as high-performance liquid chromatography, ensuring high yield and purity necessary for biological testing.

The synthesis typically yields significant quantities of Flizasertib, with reported efficiencies around 61% in certain reactions, depending on the specific conditions and reagents used .

Molecular Structure Analysis

Structure and Data

Flizasertib's molecular structure can be described by its core pyrazolopyrimidine framework, which is modified by various substituents that enhance its binding affinity to target kinases. Key structural features include:

  • Molecular Formula: C₁₄H₁₅N₅O
  • Molecular Weight: Approximately 255.31 g/mol
  • Key Functional Groups: Presence of nitrogen-containing heterocycles, which are crucial for its activity as a kinase inhibitor.

The structural analysis typically employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Flizasertib undergoes various chemical reactions during its synthesis and in biological contexts:

  1. Nucleophilic Substitution: The reaction involving bromoacetone and the pyrazolopyrimidine scaffold exemplifies nucleophilic substitution, where nucleophiles attack electrophilic centers to form new bonds.
  2. Condensation Reactions: These are employed to form more complex structures from simpler precursors, often involving the removal of water.
  3. Hydrolysis: In some cases, hydrolysis may occur during purification or biological metabolism, affecting the compound's stability and activity.

These reactions are critical for both the synthesis process and understanding how Flizasertib interacts with biological systems .

Mechanism of Action

Process and Data

Flizasertib operates primarily through the inhibition of specific receptor tyrosine kinases involved in cell signaling pathways that regulate growth and survival. Its mechanism can be summarized as follows:

  • Binding Affinity: Flizasertib binds competitively to ATP-binding sites on target kinases, preventing their activation.
  • Signal Disruption: By inhibiting these kinases, Flizasertib disrupts downstream signaling pathways essential for cellular proliferation and survival.
  • Cell Cycle Arrest: This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth.

In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing significant inhibition rates at low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting points vary based on purity but generally fall within expected ranges for similar compounds.

Chemical Properties

  • Stability: Flizasertib exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

These properties are crucial for determining appropriate storage conditions and formulation strategies for potential therapeutic applications .

Applications

Scientific Uses

Flizasertib is primarily explored for its applications in oncology:

  • Cancer Treatment: As a protein kinase inhibitor, it holds promise for treating various cancers by targeting specific signaling pathways that are often dysregulated in tumors.
  • Research Tool: It serves as a valuable tool in research settings to study kinase-related signaling pathways and their roles in cell biology.

Ongoing clinical trials aim to further elucidate its efficacy and safety profile in humans, potentially expanding its use beyond initial indications .

Introduction: Contextualizing Flizasertib within Kinase Inhibitor Research

Historical Development of Serine/Threonine Kinase Inhibitors

The trajectory of serine/threonine kinase inhibitors reveals three evolutionary phases:

  • First-Generation ATP-Competitive Agents: Early inhibitors like Fasudil (Rho-kinase inhibitor, approved 1995) exhibited limited selectivity due to conserved ATP-binding site interactions. These type I inhibitors occupied the active DFG-in conformation but faced polypharmacology challenges [1].
  • Allosteric and Conformational Targeting: Type II inhibitors (e.g., Imatinib) leveraged DFG-out conformations to access hydrophobic pockets, enhancing selectivity. Structural analyses revealed that such inhibitors stabilize inactive states through interactions with the activation loop and hydrophobic spines [1] [10].
  • RIPK1-Specific Innovations: Necrostatins (e.g., Necrostatin-1) pioneered RIPK1 inhibition but lacked drug-like properties. Flizasertib emerges from structure-based refinements addressing metabolic stability and binding kinetics [5] [7].

Table 1: Evolution of Key Serine/Threonine Kinase Inhibitors

CompoundTargetTypeStructural Advancement
FasudilROCK1/2IFirst clinical inhibitor; low selectivity
SirolimusmTORIIIAllosteric macrolide; immunomodulatory application
Necrostatin-1RIPK1IIProof-of-concept for necroptosis inhibition
FlizasertibRIPK1IIOptimized hinge/DFG-out engagement; >100x selectivity vs. RIPK2

Flizasertib’s benzoxazepinone scaffold diverges from classical adenine-mimetic cores, enabling unique interactions with the RIPK1 hydrophobic pocket adjacent to the DLG-out motif [5].

Patent Landscape and Intellectual Property Foundations

Analysis of Key Claims in WO2019072942A1

The foundational patent WO2019072942A1 details Flizasertib’s chemical and mechanistic novelty through 37 claims encompassing:

  • Composition of Matter: Covers the core benzoxazepinone structure with critical substitutions at C3 (fluorophenyl) and N1 (methylpiperazine), essential for kinase selectivity and solubility [4] [9].
  • Binding Mechanism: Explicit claims describe stabilization of the “DLG-out” conformation (RIPK1-specific analog of DFG-out) via displacement of the conserved Phe residue in the activation loop [7].
  • Therapeutic Applications: Specifies use in “diseases mediated by aberrant RIPK1 activity,” including Alzheimer’s disease, ALS, and inflammatory bowel disease—positions Flizasertib beyond oncology [5] [9].

Patent analytics reveal dense prior art around necroptosis inhibitors (e.g., Necrostatin derivatives), but Flizasertib’s scaffold circumvents existing IP via its unprecedented hinge-binding moiety [9].

Structural Novelty in RIPK1 Inhibition

Flizasertib achieves target specificity through three structural innovations:

  • Hinge Region Interaction: The carbonyl group of benzoxazepinone forms dual hydrogen bonds with Glu119 and Met95 of RIPK1, distinct from ATP’s typical bonding pattern [7].
  • DLG Pocket Occupation: A trifluoromethylphenyl extension accesses a deep hydrophobic cleft created by Leu76, Val78, and Ile43, sterically excluding kinases with bulkier residues (e.g., RIPK2) [5].
  • Solubility Optimization: N-Methylpiperazine tail enhances aqueous solubility (>5 mg/mL) without compromising blood-brain barrier penetration (LogP = 2.8; TPSA = 78 Ų) [8].

Table 2: Structural Comparison of RIPK1 Inhibitors

ParameterNecrostatin-1Necrostatin-4Flizasertib
Binding ModeType II (DLG-out)Type I (ATP-comp)Type II (DLG-out)
Key InteractionsLeu76 hydrophobicHinge H-bondsHinge + DLG pocket
Selectivity (RIPK1 vs. RIPK2)12-fold3-fold>100-fold

Crystallographic studies confirm Flizasertib induces a unique “αC-helix shift” in RIPK1, disrupting catalytic spine assembly—a mechanism absent in prior art [7].

Knowledge Gaps and Research Imperatives

Unresolved Mechanistic Questions in Necroptosis Modulation

Critical unknowns persist in Flizasertib’s mechanism:

  • Kinase-Independent Effects: RIPK1 scaffolds apoptosis complexes independently of catalytic activity. Whether Flizasertib disrupts these “signalosome” assemblies remains untested [5].
  • Contextual Activation: Inflammatory stimuli (e.g., TNFα) paradoxically promote both pro-survival NF-κB signaling and pro-death necrosomes. Flizasertib’s impact on this balance in neuronal vs. immune cells is undefined [5] [7].
  • Metabolic Fate: Putative active metabolites (e.g., N-desmethyl Flizasertib) may contribute to efficacy but lack characterization [8].

Interdisciplinary Research Opportunities

Three convergent approaches could address these gaps:

  • Cryo-EM of Necrosomes: High-resolution structural biology to visualize Flizasertib-bound RIPK1-RIPK3-MLKL complexes [5].
  • Polypharmacology Engineering: Combining subtherapeutic Flizasertib doses with caspase inhibitors (e.g., Z-VAD) could exploit “death by a thousand cuts” synergy, minimizing off-target risks [3].
  • Computational Predictive Modeling: Machine learning trained on kinome-wide inhibition data (e.g., DiscoverX KINOMEscan) could identify tissue-specific vulnerability profiles [3] [8].

Table 3: Priority Research Domains for Flizasertib

DomainKey QuestionMethodology
Structural Systems BiologyDoes Flizasertib alter RIPK1’s RHIM domain oligomerization?Cryo-EM + molecular dynamics
Signaling Pathway ModulationHow does chronic inhibition affect NF-κB transactivation?ChIP-seq in macrophage lineages
Combination TherapyCan Flizasertib enhance checkpoint inhibitor efficacy?Syngeneic tumor models + RNA-seq

Flizasertib epitomizes the “selectivity through conformational targeting” paradigm. Its progression will illuminate fundamental principles of kinase allostery while redefining therapeutic control of inflammatory cell death [1] [3] [7].

Properties

CAS Number

2268739-68-8

Product Name

Flizasertib

IUPAC Name

cyclopropyl-[(5S,7S)-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-yl]methanone

Molecular Formula

C15H14FN3O

Molecular Weight

271.29 g/mol

InChI

InChI=1S/C15H14FN3O/c16-11-8-12(9-4-2-1-3-5-9)19-15(11)17-14(18-19)13(20)10-6-7-10/h1-5,10-12H,6-8H2/t11-,12-/m0/s1

InChI Key

LMXPZWQVDDSYHH-RYUDHWBXSA-N

Canonical SMILES

C1CC1C(=O)C2=NN3C(CC(C3=N2)F)C4=CC=CC=C4

Isomeric SMILES

C1CC1C(=O)C2=NN3[C@@H](C[C@@H](C3=N2)F)C4=CC=CC=C4

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